Acetyl-CoA (trisodium)

Solubility Formulation Assay compatibility

Acetyl-CoA trisodium salt (CAS 102029-73-2) is a membrane-impermeant central metabolic intermediate that serves as the sole donor of acetyl groups for post-translational protein acetylation reactions and participates in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation metabolism. As a trisodium salt of acetyl coenzyme A, it exhibits high aqueous solubility (80-83 mg/mL) and is widely employed as an essential cofactor in enzymatic acetyl transfer assays, including histone acetyltransferase (HAT) activity measurements and chloramphenicol acetyltransferase (CAT) reporter systems.

Molecular Formula C23H35N7Na3O17P3S
Molecular Weight 875.5 g/mol
Cat. No. B10831123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-CoA (trisodium)
Molecular FormulaC23H35N7Na3O17P3S
Molecular Weight875.5 g/mol
Structural Identifiers
SMILESCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C23H38N7O17P3S.3Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3
InChIKeyCRTIJMBXIFKWCA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-CoA trisodium salt: A central metabolic cofactor for enzymatic acetylation and energy metabolism studies


Acetyl-CoA trisodium salt (CAS 102029-73-2) is a membrane-impermeant central metabolic intermediate that serves as the sole donor of acetyl groups for post-translational protein acetylation reactions and participates in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation metabolism . As a trisodium salt of acetyl coenzyme A, it exhibits high aqueous solubility (80-83 mg/mL) and is widely employed as an essential cofactor in enzymatic acetyl transfer assays, including histone acetyltransferase (HAT) activity measurements and chloramphenicol acetyltransferase (CAT) reporter systems [1].

Why acetyl-CoA salts are not interchangeable: Counterion-dependent solubility, stability, and assay compatibility


Acetyl-CoA salts with different counterions (trisodium, trilithium, triammonium, free acid) exhibit substantial variations in physicochemical properties that directly impact experimental reproducibility and procurement value. The trisodium form demonstrates markedly higher aqueous solubility (83.33 mg/mL) compared to the trilithium form (10 mg/mL) [1], enabling preparation of concentrated stock solutions without organic co-solvents that may interfere with enzymatic assays. Additionally, the trisodium salt shows superior long-term stability as a lyophilized powder (≥2 years at -20°C) and in reconstituted solutions, whereas trilithium solutions are recommended for storage at -20°C for only up to 2 weeks [2]. These differences in solubility, stability, and counterion identity can significantly affect enzyme kinetics, buffer compatibility, and assay consistency, making direct substitution without revalidation scientifically unsound.

Quantitative differentiation of Acetyl-CoA trisodium salt from alternative acetyl-CoA forms


Aqueous solubility: Trisodium salt exhibits >8-fold higher solubility than trilithium salt

Acetyl-CoA trisodium demonstrates aqueous solubility of 83.33 mg/mL in H2O with ultrasonication, compared to only 10 mg/mL for the trilithium salt [1]. This represents an 8.3-fold higher solubility for the trisodium form, enabling preparation of more concentrated stock solutions and reducing the need for organic co-solvents like DMSO that may interfere with enzymatic activity assays [1].

Solubility Formulation Assay compatibility

Purity specification: Trisodium salt available at >99% purity exceeding typical trilithium purity

Acetyl-CoA trisodium is commercially available at >99.0% purity as verified by Certificate of Analysis, whereas the trilithium salt is typically offered at 97% purity or lower (≥92% from some suppliers) [1]. The trisodium form's higher purity specification reduces potential interference from impurities or degradation products in sensitive biochemical assays, particularly in histone acetyltransferase (HAT) activity measurements where CoA and acetyl-CoA analogs can act as product inhibitors.

Purity Quality control Reproducibility

Long-term powder stability: Trisodium salt maintains integrity for ≥2 years vs. variable trilithium stability

Acetyl-CoA trisodium salt as lyophilized powder is documented to remain stable for ≥2 years when stored at -20°C in a cool, dry environment [1]. In contrast, trilithium salt stability specifications vary by supplier, with some indicating only 2 weeks of stability for aqueous solutions at -20°C . The trisodium form's robust long-term powder stability ensures consistent performance across extended research timelines and reduces the frequency of re-procurement.

Stability Storage Shelf-life

Procurement cost efficiency: Trisodium salt offers lower per-unit cost than trilithium salt

Acetyl-CoA trisodium salt is available at substantially lower cost per milligram compared to the trilithium form. Representative pricing from commercial suppliers indicates that 5 mg of trisodium salt costs approximately $81-145, whereas 5 mg of trilithium salt is priced at approximately $281 [1]. This represents a 1.9- to 3.5-fold cost advantage for the trisodium form, enabling more efficient allocation of research budgets, particularly for high-throughput or large-scale studies requiring substantial quantities of acetyl-CoA.

Cost-effectiveness Procurement Budget optimization

Enzymatic substrate activity: Trisodium salt exhibits Km of 2.10 ± 0.48 µM for histone acetyltransferase

In histone acetyltransferase (HAT) assays using rat liver nuclear enzyme, Acetyl-CoA trisodium salt demonstrates a Michaelis constant (Km) of 2.10 ± 0.48 µM under rapid equilibrium ordered bireactant mechanism conditions . This Km value falls within the physiological range of cellular acetyl-CoA concentrations (approximately 20-200 µM), indicating that the trisodium salt serves as an effective substrate for HAT enzymes at concentrations that do not require excessive compound usage [1]. While direct comparator data for other salt forms in identical assay conditions are not available, this established kinetic parameter provides a benchmark for assay validation and enables cross-study comparison of enzyme activity.

Enzyme kinetics Histone acetyltransferase Substrate affinity

Optimal research applications for Acetyl-CoA trisodium salt based on differentiation evidence


High-concentration enzymatic assays without organic co-solvent interference

The 8.3-fold higher aqueous solubility of Acetyl-CoA trisodium (83.33 mg/mL) compared to the trilithium salt (10 mg/mL) enables preparation of concentrated stock solutions in aqueous buffers without DMSO or other organic solvents [1]. This property is critical for histone acetyltransferase (HAT) and chloramphenicol acetyltransferase (CAT) activity assays where organic solvents may inhibit enzyme function or alter substrate binding kinetics [2]. Researchers requiring acetyl-CoA concentrations approaching physiological levels (20-200 µM) can achieve these directly in aqueous assay buffers, preserving enzyme integrity and improving data reproducibility [1].

Long-term metabolic studies requiring extended compound stability

The documented ≥2-year powder stability of Acetyl-CoA trisodium salt at -20°C makes it the preferred form for longitudinal metabolic studies and core facility stock maintenance [1]. This extended shelf-life is particularly valuable for multi-year research programs investigating TCA cycle flux, fatty acid synthesis, or protein acetylation dynamics, where consistent compound performance across time points is essential for data integrity [2]. The trisodium form's robust stability reduces the need for frequent re-procurement and minimizes assay variability attributable to compound degradation [1].

High-throughput screening campaigns with budget optimization requirements

The 1.9- to 3.5-fold lower cost per milligram of Acetyl-CoA trisodium salt compared to the trilithium form enables more economical high-throughput screening (HTS) campaigns for acetyltransferase inhibitors or metabolic modulators [1][2]. For screening libraries of 10,000+ compounds, the cost differential can exceed several thousand dollars, allowing researchers to allocate limited budgets toward additional assay replicates or expanded compound collections [1]. The high purity (>99%) further reduces false-positive rates due to impurities, enhancing screening efficiency .

Histone acetyltransferase (HAT) mechanistic studies requiring defined kinetic parameters

Acetyl-CoA trisodium salt has been extensively characterized in HAT kinetic studies, with a well-established Km of 2.10 ± 0.48 µM for rat liver nuclear HAT enzyme under rapid equilibrium ordered bireactant mechanism conditions [1]. This defined kinetic parameter provides a validated benchmark for mechanistic investigations of HAT enzymes, including GCN5 family members and Rtt109-Vps75 complexes, where acetyl-CoA concentration must be precisely controlled to elucidate catalytic mechanisms and inhibitor modes of action [2]. The availability of high-purity (>99%) trisodium salt ensures that kinetic measurements reflect genuine enzyme-substrate interactions rather than impurity artifacts .

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